molecular formula C22H19Cl2NO3 B127412 Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate CAS No. 61732-64-7

Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

Cat. No. B127412
CAS RN: 61732-64-7
M. Wt: 416.3 g/mol
InChI Key: NGALOHODGJDMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate is a chemical compound that is structurally related to various cyano derivatives and cyclopropane carboxylic acids. These types of compounds have been studied for their potential applications in electrooptic display devices due to their mesomorphic properties, as well as for their insecticidal activities, as seen in the synthesis of related compounds with moderate insecticide activity toward the housefly .

Synthesis Analysis

The synthesis of related cyano derivatives involves the condensation of halogenated benzonitriles with Grignard reagents, as demonstrated in the synthesis of 2-c

Scientific Research Applications

Sorption and Environmental Impact

One study examined the sorption behavior of phenoxy herbicides, which share structural similarities with the compound , focusing on their interaction with soil, organic matter, and minerals. The research highlights how soil parameters like pH, organic carbon content, and iron oxides significantly influence the sorption of phenoxy herbicides, suggesting potential environmental implications of related compounds (Werner, Garratt, & Pigott, 2012).

Development of Chemosensors

Another area of application involves the development of fluorescent chemosensors, where derivatives of phenoxyphenyl compounds play a critical role. These chemosensors have been engineered for the detection of various analytes, showcasing the compound's utility in analytical chemistry and environmental monitoring (Roy, 2021).

Antimicrobial Compounds from Cyanobacteria

Research into cyanobacteria has identified compounds with antimicrobial activities, including structures similar to the cyano(4-phenoxyphenyl)methyl group. These studies explore the potential of cyano compounds as sources of new antimicrobials, highlighting the compound's relevance in addressing multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using derivatives of the specified chemical structure has been investigated, underscoring the versatility of these compounds in creating a wide range of heterocycles with potential pharmaceutical applications (Gomaa & Ali, 2020).

properties

IUPAC Name

[cyano-(4-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALOHODGJDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997011
Record name Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

CAS RN

75567-47-4, 75567-48-5
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.